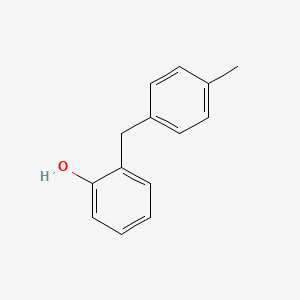

2-(4-Methylbenzyl)phenol

Overview

Description

2-(4-Methylbenzyl)phenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

2-(4-Methylbenzyl)phenol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and related compounds through chemical reactions such as Friedel-Crafts acylation and nitration.

Case Study: Synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol

A novel method for synthesizing 4-tert-butyl-2-(α-methylbenzyl)phenol has been developed using strong phosphoric acid and acid anhydrides as catalysts. This method allows for high purity and yield without the need for solvents, making it environmentally friendly and cost-effective for industrial applications .

Extraction and Separation Processes

The compound has shown significant potential in the extraction and separation of valuable elements from brine solutions.

Case Study: Rubidium Extraction

Recent studies have demonstrated that 4-tert-butyl-2-(α-methylbenzyl)phenol can selectively extract rubidium from potassium-rich brine solutions. The extraction efficiency can exceed 76%, with a separation coefficient of over 26, indicating its effectiveness as a high-selectivity extractant . This application is particularly relevant given the increasing demand for rubidium in various technological applications.

Antifungal Activity

Research has investigated the antifungal properties of phenolic compounds, including this compound.

Case Study: Antifungal Studies

In vitro studies have illustrated that phenolic compounds exhibit significant antifungal activity against various pathogens. For instance, molecular docking studies revealed that certain phenolic derivatives effectively inhibit fungal ATP synthase enzymes, suggesting their potential use in developing eco-friendly antifungal treatments .

Thermal Stabilization

Hindered phenols like this compound are employed as thermal stabilizers in polymer chemistry.

Case Study: Maleic Anhydride Stabilization

Experiments have shown that incorporating hindered phenolic stabilizers during the thermal processing of maleic anhydride significantly enhances the stability and purity of the resulting products. The presence of these stabilizers leads to cleaner reaction products compared to processes without them .

Safety Assessments

The safety profile of this compound has been evaluated in various contexts, including its potential effects on human health and environmental safety.

Safety Evaluation Findings

Studies indicate that this compound does not exhibit genotoxicity or significant reproductive toxicity, supporting its safe use in consumer products . The assessments provide a comprehensive overview of its safety parameters, which are crucial for regulatory compliance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylbenzyl)phenol, and how is the product purified and characterized?

- Answer : this compound is synthesized via Friedel-Crafts alkylation using phenol and 4-methylbenzyl alcohol in a 1:1.5 molar ratio. The crude product is purified via column chromatography (100–200 mesh silica gel, 0–5% ethyl acetate/hexane gradient), yielding 85% purity. Structural confirmation involves ¹H NMR (aromatic protons at δ 7.06–7.17 ppm, benzyl CH₂ at δ 3.95 ppm), ¹³C NMR (phenolic carbon at δ 153.9 ppm), and FTIR (O-H stretch at 3291 cm⁻¹, aromatic C=C at 1513 cm⁻¹). Elemental analysis (C: 84.98%, H: 7.36%) validates stoichiometry .

Q. What spectroscopic markers in FTIR and NMR are critical for verifying the structure of this compound?

- Answer : Key FTIR features include a broad O-H stretch (~3291 cm⁻¹), aromatic C-H stretches (~3044 cm⁻¹), and C=C vibrations (1513–1590 cm⁻¹). In ¹H NMR, the benzyl methylene group appears as a singlet (δ 3.95 ppm), while aromatic protons show multiplet patterns (δ 6.78–7.17 ppm). ¹³C NMR identifies the methyl group (δ 21.2 ppm) and phenolic carbon (δ 153.9 ppm). Discrepancies in these signals may indicate impurities or regioisomers, necessitating additional purification steps .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound derivatives be analyzed to predict their physicochemical properties?

- Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., 18.60° and 81.36° in dimethyl 2-(4-methylbenzyl) derivatives) and C–H⋯O interactions that stabilize crystal lattices . Using SHELX software for refinement, researchers quantify intermolecular interactions (R factor ≤ 0.045) and assess their impact on properties like melting points . Graph set analysis (Etter’s methodology) classifies hydrogen-bonding motifs (e.g., chains or rings) to guide co-crystal design for enhanced stability .

Q. What strategies can mitigate contradictions in reported bioactivity data for this compound derivatives?

- Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and employ orthogonal methods like MIC assays and time-kill curves to validate activity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes, while metabolomic profiling post-exposure clarifies mechanism-specific responses. Cross-referencing with structurally similar compounds (e.g., 2-(((4-bromophenyl)amino)methyl)phenol) identifies shared bioactivity pathways .

Q. How can biocatalytic approaches be optimized for the sustainable synthesis of this compound?

- Answer : Immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media (e.g., ionic liquids) catalyze benzylation with >90% conversion. Key parameters include enzyme loading (10–15% w/w), temperature (40–50°C), and solvent polarity (log P > 2). Continuous-flow reactors with in-line NMR monitoring enable real-time optimization, reducing reaction time by 50%. Life cycle assessment (LCA) prioritizes solvents like 2-MeTHF to minimize environmental impact (E-factor < 5) .

Q. Methodological Notes

- Synthesis : Optimize reaction stoichiometry and purification gradients to avoid byproducts like regioisomers .

- Crystallography : Use SHELXL for high-resolution refinement (data-to-parameter ratio > 15.0) and PLATON for validating hydrogen bonds .

- Sustainability : Biocatalytic routes reduce reliance on hazardous catalysts (e.g., AlCl₃) and align with green chemistry principles .

Properties

CAS No. |

56502-38-6 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methyl]phenol |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3 |

InChI Key |

TVGZELAGISCEBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=CC=C2O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.